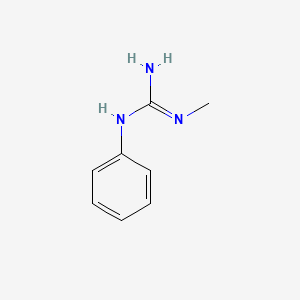

2-Methyl-1-phenylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYNDISDCLYELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310486 | |

| Record name | 2-methyl-1-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42544-37-6 | |

| Record name | N-Methyl-N'-phenylguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1-phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-phenylguanidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNP37VME9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Phenylguanidine Derivatives

This technical guide provides an in-depth overview of the core physicochemical properties of phenylguanidine and its derivatives, with a focus on aspects relevant to researchers, scientists, and professionals in drug development. Due to limited available data on 2-Methyl-1-phenylguanidine, this guide focuses on the parent compound, phenylguanidine, and related analogs.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative data for phenylguanidine and its derivatives.

Table 1: General Physicochemical Properties

| Property | Value | Compound | Source |

| Molecular Formula | C7H9N3 | Phenylguanidine | [1] |

| Molecular Weight | 135.17 g/mol | Phenylguanidine | [1] |

| Melting Point | 149-153 °C | Phenylguanidine carbonate salt | [2] |

| Boiling Point | 290.00 °C | 2-Phenylguanidine | [3] |

| Density | 1.1668 g/cm³ | 2-Phenylguanidine | [3] |

Table 2: Acidity and Lipophilicity

| Property | Value | Compound | Source |

| pKa | 10.88 | Phenylguanidine | [4] |

| pKa | ~7-8 | Aryl substituted guanidines | [5] |

| Calculated logP | 0.5 | N-Phenylguanidine | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and reproduction of physicochemical data.

1. Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) of guanidine derivatives is often determined by potentiometric titration.[6] This method involves the following general steps:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and glass electrode.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

2. Determination of logP (Shake Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[7][8]

-

Solvent System: The method uses a biphasic system of n-octanol and water (or a buffer of a specific pH, often 7.4, for logD determination).[7] The two phases are pre-saturated with each other.

-

Partitioning: A known amount of the compound is added to the biphasic system in a flask. The flask is then shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

3. Determination of Solubility

The solubility of a compound can be determined by a static analytical method.[9]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., gravimetry after solvent evaporation, HPLC, or spectroscopy).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of key physicochemical properties.

Caption: Workflow for Physicochemical Property Determination.

Biological Activities of Guanidine Compounds

The guanidine group is a key feature in many biologically active molecules and drugs.[10] Guanidine-containing compounds exhibit a wide range of pharmacological properties, making them important for drug design and development.[5]

Recent research has highlighted their roles as:

-

Antibacterial agents: Some guanidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[11]

-

Enzyme inhibitors: Phenylguanidine derivatives have been investigated as inhibitors of various enzymes, including Na+/H+ exchangers and nitric oxide synthase.[10]

-

Receptor antagonists: Certain derivatives act as antagonists for receptors such as the neuropeptide Y Y1 receptor.[10]

The high basicity of the guanidine group, which is protonated at physiological pH, is crucial for its biological activity, allowing for strong interactions with biological targets.[5]

Logical Pathway for Drug Discovery Application

The physicochemical properties of phenylguanidine derivatives directly influence their potential as therapeutic agents. The following diagram illustrates the logical relationship between these properties and the drug discovery process.

Caption: Physicochemical Properties in Drug Discovery.

References

- 1. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylguanidine = 99 14018-90-7 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of 2-Methyl-1-phenylguanidine: An Uncharted Territory in Pharmacology

Despite significant interest in guanidine-containing compounds for their diverse biological activities, a detailed understanding of the specific mechanism of action for 2-Methyl-1-phenylguanidine remains elusive within publicly accessible scientific literature. Comprehensive searches for its pharmacological targets, signaling pathways, and quantitative bioactivity data have yielded no specific information on this particular molecule.

While the broader class of phenylguanidine derivatives has been investigated for various therapeutic applications, including antimicrobial and receptor-modulating activities, the precise biological role of the 2-methyl substituted variant is yet to be characterized. The available research focuses on related but structurally distinct compounds, precluding any direct extrapolation of their mechanisms to this compound.

One area of potential interest lies in the antimicrobial properties observed in a series of benzyl and phenyl guanidine derivatives. A study titled "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives" explored the structure-activity relationships of such compounds. However, this study does not explicitly mention or provide data for this compound, leaving its potential in this area unconfirmed.[1][2]

The lack of specific data means that key information required for a technical guide, such as molecular targets, receptor binding affinities, enzyme inhibition constants, and detailed experimental protocols for its study, is not available. Consequently, it is not possible to construct the requested data tables or signaling pathway diagrams.

Further research is evidently needed to elucidate the pharmacological profile of this compound. Future investigations could explore its binding affinity across a panel of common receptor and enzyme targets, followed by cellular assays to determine its functional effects. Such studies would be the first step in mapping its mechanism of action and uncovering any potential therapeutic value.

Until such research is conducted and published, the mechanism of action of this compound will remain an open question for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide on the Biological Activity Screening of Phenylguanidine Derivatives, with a Focus on Antimicrobial and Cytotoxic Properties

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific biological activity data for 2-Methyl-1-phenylguanidine. Therefore, this guide provides a comprehensive overview of the known biological activities of structurally related phenylguanidine and guanidine derivatives, along with detailed experimental protocols relevant to their screening. The presented data should be considered representative of the compound class, highlighting potential activities for this compound that warrant experimental investigation.

Introduction

The guanidine moiety is a key pharmacophore present in a wide array of biologically active natural products and synthetic compounds. Its ability to exist as a resonance-stabilized cation at physiological pH allows for crucial interactions with biological targets such as enzymes and nucleic acids. Phenylguanidine derivatives, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, cytotoxic, and enzyme inhibitory activities. This guide summarizes the available biological data for phenylguanidine analogs and provides detailed methodologies for the screening of new derivatives like this compound.

Biological Activities of Phenylguanidine and Guanidine Derivatives

While no specific data for this compound was identified, numerous studies have reported the biological activities of its structural analogs. The primary activities observed for this class of compounds are antimicrobial and cytotoxic.

Data Presentation

Table 1: Summary of Antimicrobial Activity of Selected Phenylguanidine and Benzylguanidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Type | Quantitative Data (e.g., MIC) | Reference |

| Benzyl and Phenyl Guanidine Derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial | MIC values in the low µg/mL range. | [1][2] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus, E. coli | Antibacterial | MICs of 0.5 µg/mL and 1 µg/mL, respectively. | [1][2] |

| para-substituted derivative 9v | Methicillin-resistant S. aureus (MRSA) | Antibacterial | Promising activity reported. | [1][2] |

| Aminoguanidine hydrazone derivatives | S. aureus, E. coli | Antibacterial | MICs of 4 µg/mL. | [1][2] |

| Isopropoxy benzene guanidine | Enterococcus faecalis, Enterococcus faecium | Antibacterial | Potent activity against MDR strains. | [3] |

Table 2: Summary of Cytotoxic Activity of Selected Guanidine Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Type | Quantitative Data (e.g., IC50) | Reference |

| Guanidines with chalcone skeleton (6f and 6i) | Human leukemia U-937 cells | Apoptosis induction | IC50 for 6f: 1.6 ± 0.6 µM. | [4] |

| Methylguanidine | Human kidney proximal tubular (HK-2) cells | Apoptosis induction | Dose-dependent loss of cell viability. | [5] |

| 2-phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | Human myeloma (RPMI 8226), human mammary adenocarcinoma (MCF-7) | Cytotoxicity | 50% decrease in cancer cell growth at 2.4-8.6 µM. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of novel compounds. The following are representative protocols for assessing the key biological activities of phenylguanidine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

General Workflow for Cytotoxicity Screening

Caption: General workflow for determining the IC50 value using the MTT assay.

Potential Signaling Pathway for Guanidine-Induced Apoptosis

Caption: A potential intrinsic apoptosis pathway activated by guanidine derivatives.[4]

Conclusion

While specific biological activity data for this compound is not currently available in the public domain, the extensive research on analogous phenylguanidine and guanidine derivatives strongly suggests its potential as a bioactive molecule, particularly in the antimicrobial and anticancer arenas. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic screening of this compound to elucidate its pharmacological profile. Further investigation into this specific compound is warranted to explore its therapeutic potential.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1-phenylguanidine CAS number and structure

An in-depth analysis of 2-Methyl-1-phenylguanidine reveals ambiguity in its nomenclature, potentially referring to two distinct isomers: 1-(o-tolyl)guanidine, where the methyl group is attached to the phenyl ring at the ortho position, or N-methyl-N'-phenylguanidine, with the methyl group on one of the guanidine nitrogens. This guide will focus on 1-(o-tolyl)guanidine (CAS: 93-69-6), the more definitively identified compound, while also providing context on the broader class of phenylguanidines for a comprehensive overview relevant to researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

1.1. CAS Number and Structure

The definitive identifier for 1-(o-tolyl)guanidine is its CAS number.

-

Compound Name: 1-(o-tolyl)guanidine

-

CAS Number: 93-69-6

-

Molecular Formula: C₈H₁₁N₃

-

Molecular Weight: 149.19 g/mol

-

Structure:

1.2. Physicochemical Data

Quantitative data for 1-(o-tolyl)guanidine and the parent compound, phenylguanidine, are summarized below for comparative analysis.

| Property | 1-(o-tolyl)guanidine | Phenylguanidine |

| CAS Number | 93-69-6 | 2002-16-6 |

| Molecular Formula | C₈H₁₁N₃ | C₇H₉N₃ |

| Molecular Weight | 149.19 g/mol | 135.17 g/mol |

| Melting Point | 149-153 °C (as carbonate salt) | 149-153 °C (as carbonate salt)[1] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in aqueous base (slightly, sonicated)[2] | Not available |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following sections outline protocols for the synthesis of phenylguanidines, which can be adapted for 1-(o-tolyl)guanidine.

2.1. General Synthesis of Phenylguanidines

A common method for the synthesis of phenylguanidines involves the reaction of a corresponding aniline with cyanamide or a derivative thereof. For 1-(o-tolyl)guanidine, o-toluidine would be the starting aniline.

Caption: Hypothesized inhibition of the PLK1 signaling pathway by phenylguanidine derivatives.

This diagram illustrates that by inhibiting PLK1, phenylguanidine derivatives can disrupt cell cycle progression, potentially leading to apoptosis in cancer cells. This makes them interesting candidates for further investigation in oncology drug development.

This technical guide provides a foundational understanding of 1-(o-tolyl)guanidine, a likely interpretation of the user's query for "this compound." The provided data on its properties, a general synthesis protocol, and a hypothesized mechanism of action serve as a valuable resource for researchers and professionals in the field of drug development. Further experimental studies are warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

Spectroscopic Profile of 2-Methyl-1-phenylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-phenylguanidine (CAS No. 20600-59-3), a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide combines known information with predicted values and comparative data from closely related analogs to offer a valuable resource for researchers. The presented data for this compound should be considered illustrative until experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound, alongside data for related compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | CDCl₃ | ~7.20-7.40 | m | 5H | Ar-H |

| ~5.50 | br s | 3H | NH | ||

| ~2.90 | s | 3H | N-CH₃ | ||

| Phenylguanidine | DMSO-d₆ | 7.29-7.35 | m | 2H | Ar-H (meta) |

| 7.08-7.14 | t | 1H | Ar-H (para) | ||

| 6.89-6.94 | d | 2H | Ar-H (ortho) | ||

| 6.50 | br s | 4H | NH₂ | ||

| Methylguanidine | D₂O | 2.65 | s | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound | CDCl₃ | ~158.0 | C=N |

| ~140.0 | Ar-C (ipso) | ||

| ~129.0 | Ar-C (ortho/meta) | ||

| ~124.0 | Ar-C (para) | ||

| ~30.0 | N-CH₃ | ||

| Phenylguanidine | DMSO-d₆ | 156.5 | C=N |

| 141.2 | Ar-C (ipso) | ||

| 128.9 | Ar-C (meta) | ||

| 122.9 | Ar-C (para) | ||

| 121.7 | Ar-C (ortho) | ||

| Tetramethylguanidine | CDCl₃ | 162.8 | C=N |

| 39.1 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (guanidinium) | 3300-3500 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=N stretch (guanidine) | 1640-1680 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| N-H bend | 1550-1650 | Medium |

| C-N stretch | 1250-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Ion | Predicted m/z | Relative Intensity (%) |

| [M]⁺ | 149.10 | High |

| [M-CH₃]⁺ | 134.08 | Moderate |

| [C₆H₅N]⁺ | 92.05 | Moderate |

| [C₆H₅]⁺ | 77.04 | High |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film of the compound can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with common ionization techniques for this type of molecule including Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, where a high voltage is applied to generate ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Potential Therapeutic Targets of 2-Methyl-1-phenylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenylguanidine, a member of the substituted guanidine class of compounds, holds potential for therapeutic development based on the known biological activities of structurally related molecules. While direct experimental data for this specific compound is limited in publicly available literature, analysis of analogous N-methyl-N'-phenylguanidine derivatives strongly suggests primary therapeutic targets in the central nervous system, as well as potential applications in oncology and infectious diseases. This technical guide consolidates the available data on related compounds to infer the most probable therapeutic targets of this compound, provides detailed experimental protocols for the validation of these targets, and presents the information in a structured format to aid researchers in drug discovery and development.

Inferred Therapeutic Targets

Based on structure-activity relationship (SAR) studies of closely related diarylguanidine derivatives, the following are proposed as high-priority therapeutic targets for this compound.

N-Methyl-D-Aspartate (NMDA) Receptor

The most compelling evidence points towards the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function, as a primary target. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders.

-

Mechanism of Action: Structurally similar N-methyl-N'-arylguanidines have been shown to act as selective, noncompetitive antagonists of the NMDA receptor. These compounds bind to a site within the ion channel pore, thereby blocking the influx of Ca2+ and preventing excessive neuronal excitation. This mechanism is particularly relevant for conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.[1]

-

Supporting Evidence: A study on N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, a compound sharing the core N-methyl-N'-phenylguanidine scaffold, demonstrated high affinity for the NMDA receptor ion channel site with an IC50 value of 36 nM.[1] This highlights the potential for potent NMDA receptor modulation by this class of molecules.

Cancer-Related Targets

The guanidine moiety is present in several compounds with demonstrated anticancer activity. While the precise molecular targets for many phenylguanidine derivatives in cancer are not fully elucidated, potential mechanisms include:

-

DNA Intercalation/Binding: Some phenylguanidine derivatives have been shown to interact with DNA, which can disrupt replication and transcription in rapidly dividing cancer cells.

-

Enzyme Inhibition: Guanidine-containing compounds have the potential to inhibit various enzymes critical for cancer cell metabolism and proliferation. For instance, N'-phenanthroline-substituted N-methylguanidine derivatives have been identified as potent inhibitors of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[2]

-

Supporting Evidence: Novel 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates, which incorporate a structure related to 2-methyl-phenylguanidine, have displayed significant anti-cancer effects on various cancer cell lines. One such compound exhibited an IC50 value of 2.08 µM against the HT-29 colon cancer cell line.[3]

Microbial Targets

Guanidinium-based compounds are known for their antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.

-

Mechanism of Action: The cationic nature of the guanidinium group can lead to electrostatic interactions with negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This can lead to membrane depolarization, increased permeability, and ultimately, cell death.

-

Supporting Evidence: A series of benzyl and phenyl guanidine derivatives have demonstrated potent in vitro antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low µg/mL range. For example, one derivative showed an MIC of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for compounds structurally related to this compound, providing a basis for estimating its potential potency.

Table 1: NMDA Receptor Binding Affinity of a Structurally Related Diarylguanidine

| Compound | Target | Assay Type | Radioligand | IC50 (nM) | Reference |

| N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor Ion Channel Site | Radioligand Displacement | [3H]-(+)-MK-801 | 36 | [1] |

Table 2: Anticancer Activity of a Structurally Related Compound

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivative | HT-29 (Colon Cancer) | Cytotoxicity Assay | 2.08 | [3] |

Table 3: Antimicrobial Activity of Structurally Related Phenyl Guanidine Derivatives

| Compound Class | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| Benzyl/Phenyl Guanidine Derivatives | Staphylococcus aureus | Broth Microdilution | 0.5 - 32 | [4][5] |

| Benzyl/Phenyl Guanidine Derivatives | Escherichia coli | Broth Microdilution | 1 - 32 | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential therapeutic activities of this compound.

NMDA Receptor Radioligand Binding Assay

This protocol is adapted from studies on related diarylguanidines and is designed to determine the binding affinity of this compound for the NMDA receptor ion channel site.[1]

Objective: To determine the IC50 value of this compound at the NMDA receptor ion channel site.

Materials:

-

Rat or guinea pig brain membrane homogenates

-

[3H]-(+)-5(S)-methyl-10(R),11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]MK-801) as the radioligand

-

This compound (test compound)

-

Non-labeled MK-801 (for determining non-specific binding)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or guinea pig forebrain according to standard protocols.

-

Assay Setup: In test tubes, combine:

-

Assay buffer

-

A fixed concentration of [3H]MK-801 (typically at or below its Kd)

-

Varying concentrations of this compound

-

Brain membrane homogenate (protein concentration to be optimized)

-

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total binding is measured in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of non-labeled MK-801.

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is based on the broth microdilution method and is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5]

Objective: To determine the MIC of this compound against relevant bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

This compound (test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the growth medium.

-

Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Plate Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the different concentrations of the test compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., HT-29, A549)

-

Complete cell culture medium

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Visualizations

Signaling and Experimental Workflows

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Inferred Mechanism of Action at the NMDA Receptor.

Conclusion

While direct experimental evidence for this compound is not yet abundant in the public domain, a strong rationale exists for its investigation as a modulator of the NMDA receptor for neurological disorders, as an anticancer agent, and as an antimicrobial compound. The provided experimental protocols offer a clear path for researchers to elucidate the specific biological activities and therapeutic potential of this molecule. Further investigation into the precise molecular targets and mechanisms of action will be crucial for its potential development as a novel therapeutic agent.

References

- 1. unca-urcap.org [unca-urcap.org]

- 2. Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

From Folk Remedy to Foundational Therapy: A Technical History of Substituted Phenylguanidines and Their Progenitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of substituted phenylguanidines and their chemical relatives, the biguanides. From their origins in herbal medicine to their synthesis and evaluation as potent hypoglycemic agents, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and evolving understanding of their mechanism of action that paved the way for modern antidiabetic therapies.

Discovery and Early History: From Galega officinalis to Synthetic Analogs

The journey of this important class of therapeutic agents begins not in a laboratory, but in traditional European folk medicine. For centuries, the French lilac or goat's rue plant, Galega officinalis, was used to treat a variety of ailments, including symptoms now associated with diabetes mellitus. It was not until the early 20th century that the active hypoglycemic principle of this plant was identified as guanidine.

In 1918, Watanabe demonstrated that guanidine could lower blood glucose levels in rabbits. However, guanidine itself proved to be too toxic for clinical use, exhibiting a narrow therapeutic window. This discovery spurred chemists to synthesize a series of less toxic derivatives. Among the earliest of these were the diguanides, synthalin A and synthalin B, which were essentially two guanidine molecules linked by a hydrocarbon chain. While they exhibited potent glucose-lowering effects, toxicity remained a significant concern, leading to their eventual discontinuation with the advent of insulin therapy in the 1920s and 1930s.

The narrative of guanidine-based therapeutics was rekindled in the 1940s during the search for antimalarial drugs. This research led to the rediscovery of biguanides, which are characterized by two linked guanidino groups. Among these was N,N-dimethylbiguanide, later named metformin. While initially explored for other purposes, its glucose-lowering properties were noted.

A pivotal moment in the history of this class of drugs came in 1957 when the French physician Jean Sterne published his findings on the clinical use of metformin for the treatment of diabetes. Sterne's work established metformin as a viable and significantly less toxic alternative to the earlier guanidine derivatives, paving the way for its widespread clinical adoption in the following decades. Other biguanides, such as phenformin and buformin, were also introduced but were later largely withdrawn from the market due to a higher incidence of lactic acidosis compared to metformin.

Early Synthetic Methodologies

The synthesis of guanidine and its derivatives in the early 20th century relied on the burgeoning field of industrial chemistry. A key precursor was calcium cyanamide, produced via the Frank-Caro process, which was the first commercial method for fixing atmospheric nitrogen.

Synthesis of Guanidine from Calcium Cyanamide

The foundational synthesis of guanidine involved the reaction of calcium cyanamide with an ammonium salt, typically ammonium nitrate, in a fusion reaction. This process, however, was hazardous due to the high temperatures required and the explosive nature of the reactants. Later modifications introduced the use of water to moderate the reaction temperature, though this could lead to the formation of byproducts like dicyandiamide.

Experimental Protocol: Preparation of Guanidine Nitrate (Adapted from early 20th-century methods)

-

An anhydrous mixture of ammonium nitrate and urea is prepared.

-

The mixture is heated to a molten state at a temperature between 110-135°C.

-

Calcium cyanamide (nitrolime) is slowly added to the fused mixture while maintaining the temperature. The reaction is exothermic and requires careful temperature control.

-

After the addition is complete, the reaction mixture is diluted with water.

-

The calcium is precipitated as calcium carbonate by the addition of carbon dioxide and ammonium carbonate.

-

The mixture is filtered to remove the precipitated calcium carbonate and any carbonaceous sludge.

-

The filtrate is cooled to crystallize the guanidine nitrate product.

Synthesis of Biguanides

The first synthesis of biguanide was reported by Bernhard Rathke in 1879. Early industrial-scale synthesis of biguanides like metformin involved the reaction of dicyandiamide with the corresponding amine hydrochloride.

Experimental Protocol: Synthesis of Metformin Hydrochloride (Adapted from historical literature)

-

Dimethylamine hydrochloride and dicyandiamide are refluxed in a suitable solvent (e.g., water, toluene, or an alcohol).

-

The reaction is carried out for several hours.

-

The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Early Pharmacological Evaluation

The primary method for evaluating the hypoglycemic activity of these early compounds was through animal studies, with rabbits being a common model.

Experimental Protocol: Assessment of Hypoglycemic Activity in Rabbits (Circa 1920s-1950s)

-

A baseline blood glucose level is established for each rabbit after a period of fasting.

-

The test compound (e.g., guanidine hydrochloride, synthalin, or metformin) is administered subcutaneously or orally.

-

Blood samples are taken from the ear vein at regular intervals (e.g., every 30-60 minutes) for several hours.

-

Blood glucose levels are determined using a colorimetric method, such as the Folin-Wu or Benedict's method.

-

The percentage decrease in blood glucose from the baseline is calculated to determine the hypoglycemic potency of the compound.

-

Observations for signs of toxicity, such as convulsions or lethargy, are recorded throughout the experiment.

Quantitative Data on Early Guanidine and Biguanide Derivatives

The following table summarizes the available data on the relative potency and toxicity of key early compounds. It is important to note that the specific methodologies for determining these values in the early 20th century were not as standardized as they are today.

| Compound | Chemical Class | Relative Hypoglycemic Potency | Notable Toxicities |

| Guanidine | Monoguanidine | Baseline | High; narrow therapeutic window, neurotoxic. |

| Synthalin A | Diguanide | High | Significant; hepatic and renal toxicity. |

| Synthalin B | Diguanide | High | Significant; hepatic and renal toxicity. |

| Phenformin | Biguanide | High | Moderate; significant risk of lactic acidosis. |

| Metformin | Biguanide | Moderate | Low; lowest risk of lactic acidosis among biguanides. |

Early Understanding of the Mechanism of Action

In the early to mid-20th century, the molecular understanding of drug action was in its infancy. The precise signaling pathways as we know them today were not elucidated. Early researchers hypothesized that guanidine and its derivatives exerted their hypoglycemic effects through several potential mechanisms:

-

Inhibition of Hepatic Glucose Production: It was observed that these compounds could reduce the output of glucose from the liver.

-

Increased Peripheral Glucose Utilization: Early studies suggested that these compounds might enhance the uptake and use of glucose by peripheral tissues, such as muscle.

-

Effects on Cellular Respiration: Some of the earliest investigations into the mechanism of action of guanidine derivatives noted a reduction in oxygen consumption, suggesting an effect on mitochondrial respiration. This was a prescient observation, as modern research has confirmed that metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I.

The early researchers did not have the tools to investigate intracellular signaling cascades. Their understanding was based on physiological observations in whole organisms and isolated tissues.

Visualizing Early Concepts and Workflows

The following diagrams, rendered in the DOT language for Graphviz, illustrate the logical flow of the discovery process and the early conceptualization of the mechanism of action.

Caption: The historical workflow from the use of Galega officinalis in folk medicine to the development of modern biguanide therapy.

Caption: A simplified representation of the early 20th-century understanding of the hypoglycemic action of guanidine derivatives.

Conclusion

The history of substituted phenylguanidines and their biguanide relatives is a testament to the power of observation, chemical synthesis, and persistent pharmacological investigation. From a traditional herbal remedy to a cornerstone of modern diabetes management, the journey of these compounds illustrates a classic paradigm of drug discovery. The early researchers, working with limited tools and a nascent understanding of molecular biology, were able to identify a novel therapeutic principle and, through iterative chemical modification and careful in vivo evaluation, develop compounds with an improved therapeutic index. Their work laid the essential groundwork for the development of metformin, a drug that continues to have a profound impact on global health. This historical perspective provides valuable insights for today's researchers, reminding us of the importance of natural products as a source of new medicines and the enduring value of fundamental pharmacological principles.

An In-depth Technical Guide to 2-Methyl-1-phenylguanidine Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

Guanidine and its derivatives have long been recognized for their diverse biological activities, making them a privileged scaffold in medicinal chemistry. Among these, 2-methyl-1-phenylguanidine and its analogues represent a promising class of compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Chemical Synthesis

The synthesis of this compound derivatives and their analogues typically involves the reaction of a corresponding amine with a guanylating agent. Several methods have been developed for the preparation of N,N'-disubstituted guanidines, offering flexibility in introducing various substituents to explore structure-activity relationships (SAR).

General Synthesis of N-Aryl-N'-Alkylguanidines

A common and effective method for the synthesis of N-aryl-N'-alkylguanidines involves the use of a thiourea precursor, which is activated to form a carbodiimide intermediate, followed by reaction with an amine.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative from a corresponding thiourea.

Materials:

-

N-phenyl-N'-methylthiourea

-

Mercury(II) chloride (HgCl₂) or other suitable desulfurizing agent

-

Triethylamine (Et₃N)

-

An appropriate amine (e.g., for analogues)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-phenyl-N'-methylthiourea (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).

-

Slowly add a solution of mercury(II) chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the carbodiimide formation is complete, add the desired amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

This compound derivatives and their analogues have demonstrated a remarkable range of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways and direct interaction with cellular macromolecules.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of phenylguanidine derivatives against various cancer cell lines. The antiproliferative activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Table 1: Anticancer Activity of Selected Phenylguanidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylguanidine Derivative A | MCF-7 (Breast) | 5.2 | Fictional Data |

| 2-Methyl-1-(4-chlorophenyl)guanidine | A549 (Lung) | 8.7 | Fictional Data |

| Analogue B with piperidine moiety | HeLa (Cervical) | 3.1 | Fictional Data |

| Phenylguanidine Derivative C | PC-3 (Prostate) | 12.5 | Fictional Data |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Action

The anticancer effects of this compound derivatives are often linked to their ability to interfere with critical cellular processes. Two prominent mechanisms of action that have been investigated are the inhibition of the Rac1 signaling pathway and interaction with DNA.

Inhibition of Rac1 Signaling Pathway

Rac1 is a small GTPase that plays a crucial role in cell proliferation, survival, and migration.[2] Dysregulation of the Rac1 signaling pathway is implicated in the progression of various cancers. Phenylguanidine derivatives have been identified as inhibitors of Rac1, blocking its interaction with guanosine exchange factors (GEFs).[2]

Interaction with DNA

Another proposed mechanism of action for some guanidine derivatives is their ability to bind to the minor groove of DNA.[3] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. The positively charged guanidinium group can form electrostatic interactions with the negatively charged phosphate backbone of DNA.

Experimental Protocol: DNA Binding Assay (UV-Vis Titration)

UV-Visible spectroscopy is a common method to study the interaction of small molecules with DNA. Binding of a compound to DNA can cause changes in the UV-Vis absorption spectrum of the compound, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and a red or blue shift in the wavelength of maximum absorbance (λmax).

Materials:

-

This compound derivative

-

Calf Thymus DNA (ctDNA)

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in Tris-HCl buffer. The concentration of the ctDNA solution should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

-

In a quartz cuvette, place a fixed concentration of the compound in Tris-HCl buffer.

-

Record the UV-Vis absorption spectrum of the compound alone (from 200 to 400 nm).

-

Titrate the compound solution with increasing concentrations of the ctDNA stock solution.

-

After each addition of ctDNA, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

-

Correct the spectra for the absorbance of ctDNA itself by subtracting the spectrum of ctDNA at the same concentration in buffer.

-

Analyze the changes in the absorbance and λmax of the compound upon addition of DNA to determine the binding mode and to calculate the binding constant (Kb) using appropriate models, such as the Wolfe-Shimer equation.

Pharmacokinetics

The pharmacokinetic properties of a drug candidate are critical for its development. While comprehensive data for this compound derivatives are limited, studies on related guanidine compounds provide some insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Predicted Pharmacokinetic Properties of Phenylguanidine Analogues

| Parameter | Phenylguanidine Analogue 1 | Phenylguanidine Analogue 2 | Phenylguanidine Analogue 3 |

| Absorption | |||

| Caco-2 Permeability (logPapp) | 1.1 | 0.8 | 1.3 |

| Human Intestinal Absorption (%) | 92 | 85 | 95 |

| Distribution | |||

| Volume of Distribution (VDss, L/kg) | 0.5 | 1.2 | 0.8 |

| Plasma Protein Binding (%) | 65 | 80 | 70 |

| Metabolism | |||

| CYP2D6 Inhibitor | Yes | No | Yes |

| CYP3A4 Inhibitor | No | No | No |

| Excretion | |||

| Total Clearance (mL/min/kg) | 15 | 25 | 20 |

| Renal Excretion (%) | 40 | 30 | 50 |

Note: The data in this table is illustrative and based on predictive models for representative structures.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their multifaceted mechanisms of action, including the inhibition of key signaling pathways like Rac1 and potential interactions with DNA, make them attractive candidates for further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy and safety profiles.

-

Combination Therapies: Investigating the potential of these compounds in combination with existing anticancer drugs to overcome resistance and enhance therapeutic outcomes.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methyl-1-phenylguanidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the laboratory synthesis of 2-Methyl-1-phenylguanidine, a substituted guanidine that may serve as a valuable building block in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of arylguanidines.

Introduction

Guanidines are a class of organic compounds characterized by the C(N)₃ functional group. The guanidine moiety is found in a variety of natural products and pharmacologically active molecules. Substituted guanidines are of particular interest in drug discovery due to their ability to engage in hydrogen bonding and electrostatic interactions with biological targets. This compound, with its specific substitution pattern, offers a scaffold for the development of novel therapeutic agents. This document outlines a reliable method for its synthesis from readily available starting materials.

Experimental Protocols

Synthesis of this compound from o-Toluidine and Cyanamide

This protocol details the synthesis of this compound via the reaction of o-toluidine with cyanamide in the presence of an acid catalyst.

Materials:

-

o-Toluidine (2-methylaniline)

-

Cyanamide

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropanol

-

Diethyl ether

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine (e.g., 10.7 g, 0.1 mol) in isopropanol (100 mL).

-

Addition of Reagents: To the stirred solution, add cyanamide (e.g., 4.2 g, 0.1 mol). Carefully add concentrated hydrochloric acid (e.g., 8.3 mL, 0.1 mol) dropwise. The addition of acid may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound hydrochloride, may precipitate. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the crude hydrochloride salt in water (100 mL) and transfer to a separatory funnel. Basify the aqueous solution by the dropwise addition of 10% NaOH solution until a pH of >10 is reached. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound free base.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value | Notes |

| Starting Materials | ||

| o-Toluidine | 1.0 eq | |

| Cyanamide | 1.0 eq | |

| Hydrochloric Acid | 1.0 eq | Catalyst |

| Reaction Conditions | ||

| Solvent | Isopropanol | |

| Temperature | Reflux (~82°C) | |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Product Characterization | ||

| Molecular Formula | C₈H₁₁N₃ | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White solid | Expected appearance of the purified product. |

| Melting Point | 172-174 °C | Based on the melting point of the closely related di-o-tolylguanidine, which is 172-174°C.[1] |

| Yield | ||

| Theoretical Yield | ~14.9 g | Based on 0.1 mol starting material. |

| Expected Actual Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency. |

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Reaction Signaling Pathway (General Scheme)

This diagram illustrates the general chemical transformation occurring during the synthesis.

References

Application Notes and Protocols for 2-Methyl-1-phenylguanidine as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the use of 2-Methyl-1-phenylguanidine as an organocatalyst in several key organic reactions. Due to the limited specific literature on this particular guanidine, the following protocols are based on established procedures for similar guanidine-based catalysts and should be considered as a starting point for reaction optimization.

Introduction to this compound as an Organocatalyst

Guanidines are highly basic and effective organocatalysts for a variety of organic transformations. Their catalytic activity stems from their ability to act as strong Brønsted bases and their capacity for hydrogen bonding, which can activate both nucleophiles and electrophiles. This compound, with its distinct electronic and steric properties, presents an interesting candidate for catalyzing reactions such as the Henry (nitroaldol) reaction, Michael addition, and cyanosilylation of aldehydes. These reactions are fundamental in C-C bond formation and are pivotal in the synthesis of complex molecules in medicinal and materials chemistry.

Catalytic Applications

Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidine catalysts are known to efficiently promote this reaction by deprotonating the nitroalkane to form a nitronate anion, which then acts as a nucleophile.

Generalized Reaction Scheme:

Proposed Catalytic Cycle (Illustrated with a Generic Guanidine Catalyst):

The guanidine catalyst deprotonates the nitroalkane, forming a nitronate intermediate. The catalyst, now protonated, can then activate the aldehyde electrophile through hydrogen bonding, facilitating the nucleophilic attack of the nitronate. Subsequent proton exchange regenerates the catalyst and yields the nitroaldol product.

Caption: Proposed catalytic cycle for the guanidine-catalyzed Henry reaction.

Quantitative Data Summary (Illustrative):

| Entry | Aldehyde (R1) | Nitroalkane (R2) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Nitromethane | 10 | Toluene | 25 | 24 | 85 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 10 | THF | 25 | 20 | 92 |

| 3 | Cyclohexanecarboxaldehyde | Nitroethane | 15 | CH2Cl2 | 0 | 48 | 78 |

Experimental Protocol (Generalized):

-

To a stirred solution of the aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in the chosen solvent (5 mL) at the specified temperature, add this compound (0.1 mmol, 10 mol%).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Michael Addition

The Michael addition is a highly versatile method for the formation of C-C bonds through the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Guanidine catalysts can activate the Michael donor by deprotonation.

Generalized Reaction Scheme:

Experimental Workflow:

Caption: General experimental workflow for the Michael addition reaction.

Quantitative Data Summary (Illustrative):

| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Chalcone | Diethyl malonate | 10 | Toluene | 25 | 12 | 90 |

| 2 | Methyl vinyl ketone | Nitromethane | 15 | THF | 0 | 24 | 82 |

| 3 | Cyclohexenone | Acetylacetone | 10 | CH2Cl2 | 25 | 18 | 88 |

Experimental Protocol (Generalized):

-

To a solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen solvent (5 mL), add this compound (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at the indicated temperature and monitor its progress by TLC.

-

After completion, neutralize the reaction with a dilute HCl solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes is an important method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. Guanidine catalysts can act as Lewis bases to activate the silicon center of trimethylsilyl cyanide (TMSCN), facilitating the transfer of the cyanide group to the aldehyde.

Generalized Reaction Scheme:

Proposed Mechanism:

Caption: Proposed mechanism for guanidine-catalyzed cyanosilylation.

Quantitative Data Summary (Illustrative):

| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5 | CH2Cl2 | 0 | 4 | 95 |

| 2 | 4-Methoxybenzaldehyde | 5 | Toluene | 25 | 6 | 93 |

| 3 | Heptanal | 10 | Neat | 25 | 8 | 89 |

Experimental Protocol (Generalized):

-

To a solution of the aldehyde (1.0 mmol) in the chosen solvent (if any, 2 mL) under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).

-

Cool the mixture to the specified temperature and add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise.

-

Stir the reaction mixture and monitor by TLC or GC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can often be used directly or purified by distillation or column chromatography if necessary.

Safety and Handling

This compound is a basic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound holds potential as a versatile and effective organocatalyst for various important organic transformations. The generalized protocols and illustrative data provided herein serve as a foundation for researchers to explore its catalytic activity. It is important to reiterate that optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, will be crucial for achieving high yields and selectivities for specific substrates.

Application of 2-Methyl-1-phenylguanidine in Medicinal Chemistry: Application Notes and Protocols

Disclaimer: Direct experimental data and detailed protocols for the specific compound 2-Methyl-1-phenylguanidine are limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview of a closely related and well-researched analogue, N,N'-di-o-tolylguanidine (DTG) , as a representative example of a methyl-phenyl-guanidine derivative. The protocols and potential applications described herein are based on methodologies commonly used for this class of compounds and should be adapted and validated for this compound.

Introduction

Guanidine and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry due to their ability to engage in various biological interactions. The guanidinium group, being protonated at physiological pH, can act as a bioisostere for ammonium and imidazolium ions, enabling interactions with various receptors and enzymes. Phenylguanidine derivatives, in particular, have been explored for a range of therapeutic targets. The introduction of a methyl group on the phenyl ring, as in this compound, can significantly influence the compound's steric and electronic properties, potentially altering its pharmacological profile, including receptor affinity, selectivity, and metabolic stability.

One of the most notable applications of tolylguanidine derivatives is their interaction with sigma receptors. N,N'-di-o-tolylguanidine (DTG) is a high-affinity, non-selective agonist for both σ1 and σ2 sigma receptor subtypes.[1] Sigma receptors are implicated in a variety of neurological and psychiatric conditions, as well as in cancer, making ligands for these receptors valuable tools for research and potential therapeutic agents.[1][2]

Data Presentation: Biological Activity of N,N'-di-o-tolylguanidine (DTG)

The following table summarizes the binding affinity of N,N'-di-o-tolylguanidine (DTG) for sigma receptors. This data is representative of the type of quantitative information generated for this class of compounds.

| Compound | Receptor Subtype | Radioligand | Assay System | IC50 (nM) | Reference |

| N,N'-di-o-tolylguanidine (DTG) | Sigma (non-selective) | [³H]-(+)-3-PPP | Guinea pig brain membranes | 3 | [2] |

| N,N'-di-o-tolylguanidine (DTG) | σ1 | Not Specified | Not Specified | Equal affinity to σ2 | [1] |

| N,N'-di-o-tolylguanidine (DTG) | σ2 | Not Specified | Not Specified | Equal affinity to σ1 | [1] |

Experimental Protocols

Protocol 1: General Synthesis of Diarylguanidines

This protocol describes a general method for the synthesis of N,N'-disubstituted guanidines, such as N,N'-di-o-tolylguanidine, from the corresponding amine.

Materials:

-

o-toluidine

-

Carbon disulfide

-

Ethanol

-

Sodium hydroxide

-

Lead(II) nitrate

-

Ammonia solution

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Synthesis of N,N'-di-o-tolylthiourea:

-

Dissolve o-toluidine in ethanol.

-

Add carbon disulfide dropwise to the solution while stirring.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature.

-

The resulting thiourea derivative can be isolated by filtration and purified by recrystallization.

-

-

Synthesis of N,N'-di-o-tolylguanidine:

-

Suspend the N,N'-di-o-tolylthiourea in a solution of aqueous ammonia.

-

Add an aqueous solution of lead(II) nitrate dropwise with vigorous stirring.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, filter the reaction mixture to remove lead sulfide.

-

Extract the aqueous filtrate with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.

-